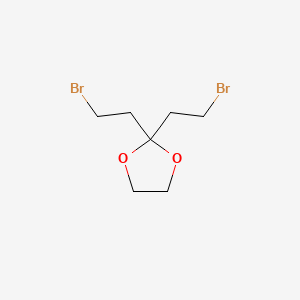

2,2-Bis(2-bromoethyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Bis(2-bromoethyl)-1,3-dioxolane, also known as 2-Bromoethyl ether or Bis(2-bromoethyl) ether, is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .

Synthesis Analysis

The synthesis of ligands with methyl and ethyl substituents was achieved from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the S–S bond in the corresponding diorganyl disulfides under basic conditions .Molecular Structure Analysis

The molecular formula of 2,2-Bis(2-bromoethyl)-1,3-dioxolane is C5H10Br2O2 . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Bis(2-bromoethyl)-1,3-dioxolane include a molecular weight of 261.94, a density of 2.0±0.1 g/cm3, a boiling point of 370.9±42.0 °C at 760 mmHg, and a melting point of 112-114 °C (lit.) .Applications De Recherche Scientifique

2,2-Bis(2-bromoethyl)-1,3-dioxolane is a chemical compound used in various scientific research applications. This compound and its derivatives play significant roles in organic synthesis and material science. Below are some specific applications derived from recent research studies.

Applications in Organic Synthesis

Cross-Coupling Reactions : A protocol has been developed using 2-(2-bromoethyl)-1,3-dioxolane for the introduction of the dioxolanylethyl moiety onto various aryl and heteroaryl halides, achieving high cross-coupling yields. This method involves copper-catalyzed borylation followed by treatment with potassium bifluoride (Fleury‐Brégeot et al., 2013).

Synthesis of Novel Compounds : The compound has been used to synthesize new chemical entities such as N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinate, confirming the structures through various spectroscopic methods (Le Zhi-ping, 2008).

Catalysis and Polymerization : Bismuth(III) triflate has been used as a catalyst for synthesizing 1,3-dioxolanes from carbonyl compounds, which is a method that avoids the use of a Dean-Stark trap. This process is significant for the synthesis of a range of dioxanes and dioxepines (Podgorski et al., 2010).

Preparation of Key Intermediates : 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane have been prepared from 4-hydroxy-2-butanone, with these compounds serving as useful methyl vinyl ketone equivalents (Petroski, 2002).

Applications in Material Science

Electrochemistry : In a study exploring lithium anode cycling efficiency, a binary electrolyte containing 1,3-dioxolane demonstrated excellent performance in suppressing lithium-dendrite growth and was stable against lithium metal (Zhang et al., 2018).

Synthesis of Macrocycles and Oligo-Oxathioethers : Thiol–ene radical reactions using a bifunctional vinyldisiloxane and 1,3-dioxolane derivatives resulted in the formation of novel redox-active oxathiacrown macrocycles and linear oligo-carbosiloxanes, highlighting its potential in creating advanced materials (Bruña et al., 2015).

Safety and Hazards

The safety and hazards associated with 2,2-Bis(2-bromoethyl)-1,3-dioxolane include acute toxicity when ingested, skin irritation, serious eye irritation, and suspected carcinogenicity . It is recommended to avoid inhalation, skin contact, and eye contact, and to use personal protective equipment when handling this substance .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Bis(2-bromoethyl)-1,3-dioxolane . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets.

Propriétés

IUPAC Name |

2,2-bis(2-bromoethyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c8-3-1-7(2-4-9)10-5-6-11-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMURIASTYIOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CCBr)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(2-bromoethyl)-1,3-dioxolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2812672.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)

![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)

![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)

![[4-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2812691.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2812692.png)